Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a derivative of benzofurazan, which is a heterocyclic aromatic compound with a nitrogen atom and an oxygen atom in the ring.
Mechanism Of Action
The mechanism of action of benzofurazan, 4-nitro-7-phenylthio-, 1-oxide is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical And Physiological Effects
Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade. In bacteria and fungi, it disrupts the cell membrane and inhibits protein synthesis, leading to cell death. In plants, it inhibits the growth of weeds by interfering with their photosynthesis.
Advantages And Limitations For Lab Experiments
One of the main advantages of benzofurazan, 4-nitro-7-phenylthio-, 1-oxide is its versatility in various fields of science. Its anti-cancer, antibacterial, antifungal, and herbicidal properties make it a potential candidate for the development of new drugs, antibiotics, and herbicides. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal in lab experiments.
Future Directions
There are several future directions for the research and development of benzofurazan, 4-nitro-7-phenylthio-, 1-oxide. In medicine, further studies can be conducted to explore its potential as a cancer treatment and to identify its specific targets in cancer cells. In agriculture, research can be conducted to develop new herbicides based on the properties of this compound. In materials science, further studies can be conducted to explore its potential as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, benzofurazan, 4-nitro-7-phenylthio-, 1-oxide is a versatile compound with potential applications in various fields of science. Its anti-cancer, antibacterial, antifungal, and herbicidal properties make it a promising candidate for the development of new drugs, antibiotics, and herbicides. While its potential toxicity requires careful handling and disposal in lab experiments, further research can be conducted to explore its potential in medicine, agriculture, and materials science.
Synthesis Methods
The synthesis of benzofurazan, 4-nitro-7-phenylthio-, 1-oxide involves the reaction of 4-nitrophenylthioacetic acid with phosphoryl chloride to form 4-nitrophenylthioacetyl chloride. The resulting compound is then reacted with benzofurazan to form benzofurazan, 4-nitro-7-phenylthio-, 1-oxide. This synthesis method is a simple and efficient way to produce the compound in large quantities.
Scientific Research Applications
Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In agriculture, benzofurazan, 4-nitro-7-phenylthio-, 1-oxide has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, this compound has been studied for its ability to act as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
18378-06-8 |
---|---|
Product Name |
Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide |
Molecular Formula |
C12H7N3O4S |
Molecular Weight |
289.27 g/mol |
IUPAC Name |
7-nitro-3-oxido-4-phenylsulfanyl-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C12H7N3O4S/c16-14(17)9-6-7-10(12-11(9)13-19-15(12)18)20-8-4-2-1-3-5-8/h1-7H |
InChI Key |
NHDVXPDPUYQSNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Other CAS RN |
18378-06-8 |
synonyms |
4-Nitro-7-phenylthiobenzofurazane 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.